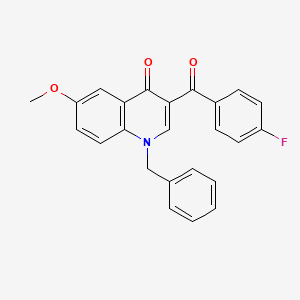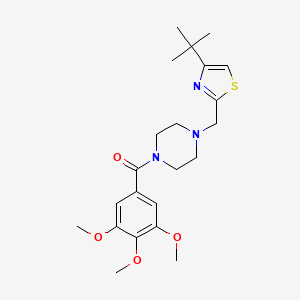![molecular formula C12H9ClF3N3OS B2704708 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 321533-88-4](/img/structure/B2704708.png)
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime” is a chemical compound with a molecular weight of 226.69 . It is a derivative of pyrazole, a class of compounds known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate compound. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, closely related to the requested compound, have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which upon treatment with tert-butylamine and microwave assistance, yield 1-phenylpyrazolo[4,3-c]pyridines. Oximes derived from these aldehydes are transformed into pyrazolo[4,3-c]pyridine 5-oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus, & Holzer, 2011).
Antimicrobial Applications
- A series of compounds including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes have been synthesized. These compounds displayed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. They are considered good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Applications in Organic Chemistry
- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a compound related to the requested chemical, is employed as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This yields alkylmethylene-bis(3-methyl-5-pyrazolones) in significant yields, demonstrating its potential in organic synthesis applications (Tayebi et al., 2011).
Applications in Material Sciences
- The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the structure of the requested compound, has been explored. These dioxetanes demonstrate interesting properties in terms of stability and chemiluminescence, which could be relevant in material sciences, especially in the development of luminescent materials (Watanabe et al., 2010).
Novel Synthesis Approaches
- Novel synthesis approaches involving 1-[(4-chlorophenyl)sulfanyl]acetone, closely related to the requested compound, have been developed. These involve three-component reactions and 1,3-dipolar cycloadditions, leading to the formation of highly functionalized 4H-pyrans and 1,2,4-oxadiazoles. This showcases the compound's utility in innovative synthetic routes in organic chemistry (Kumar et al., 2013).
Properties
IUPAC Name |
(NE)-N-[[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3OS/c1-19-11(21-8-4-2-7(13)3-5-8)9(6-17-20)10(18-19)12(14,15)16/h2-6,20H,1H3/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVMFCIRRKFNR-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2704628.png)
![(4-benzyl-3-(cyclohexylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2704629.png)
![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2704634.png)


![N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2704638.png)
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2704639.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2704643.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2704645.png)
